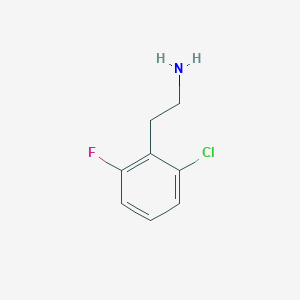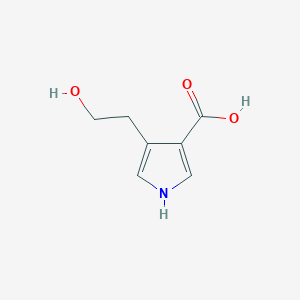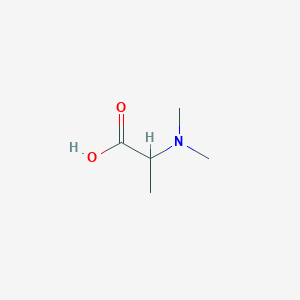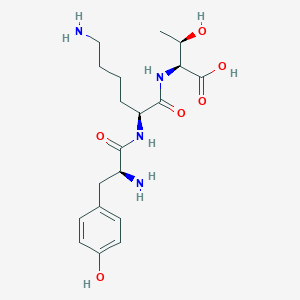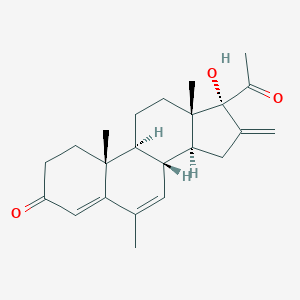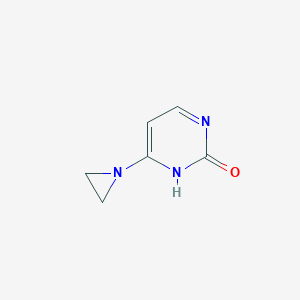
6-(Aziridin-1-yl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aziridin-1-yl)pyrimidin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of nitrogen mustards, which are known for their ability to cross-link DNA and cause cell death.
Mechanism Of Action
The mechanism of action of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one involves the formation of cross-links between DNA strands. The compound contains an aziridine ring, which is a highly reactive three-membered ring that can form covalent bonds with nucleophilic sites on DNA. This leads to the formation of interstrand cross-links, which prevent DNA replication and transcription, ultimately leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one are primarily related to its ability to cross-link DNA. This leads to the activation of DNA damage response pathways, including the ATM/ATR and p53 pathways. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is activated in response to DNA damage.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(Aziridin-1-yl)pyrimidin-2(1H)-one in lab experiments is its high specificity for cancer cells. The compound has been shown to be less toxic to normal cells compared to other chemotherapeutic agents. However, one limitation is its potential for inducing drug resistance in cancer cells. This can limit its effectiveness in long-term treatment.
Future Directions
There are several future directions for research on 6-(Aziridin-1-yl)pyrimidin-2(1H)-one. One area of focus is the development of more potent analogs of the compound. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration schedule for the compound in clinical trials. Finally, the potential for drug resistance and ways to overcome it should be further explored.
Synthesis Methods
The synthesis of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylenimine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
6-(Aziridin-1-yl)pyrimidin-2(1H)-one has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by cross-linking DNA, which leads to cell death. It has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their effectiveness.
properties
CAS RN |
144049-46-7 |
|---|---|
Product Name |
6-(Aziridin-1-yl)pyrimidin-2(1H)-one |
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-6-7-2-1-5(8-6)9-3-4-9/h1-2H,3-4H2,(H,7,8,10) |
InChI Key |
PLUDYDNNASPOEE-UHFFFAOYSA-N |
SMILES |
C1CN1C2=CC=NC(=O)N2 |
Canonical SMILES |
C1CN1C2=CC=NC(=O)N2 |
synonyms |
2(1H)-Pyrimidinone, 4-(1-aziridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



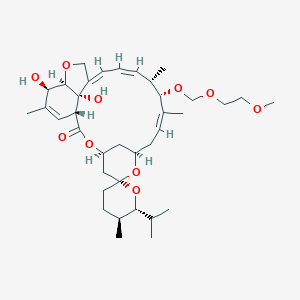
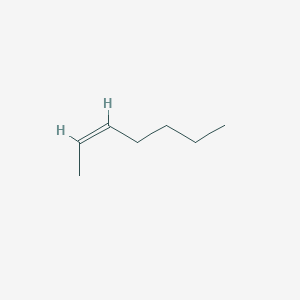
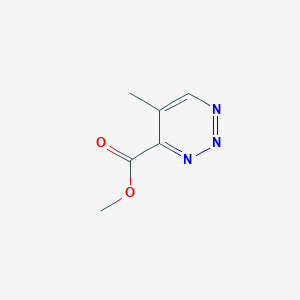
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
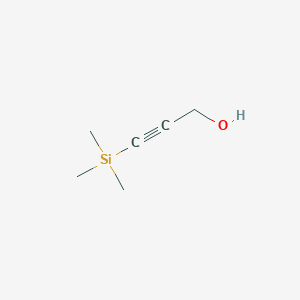
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
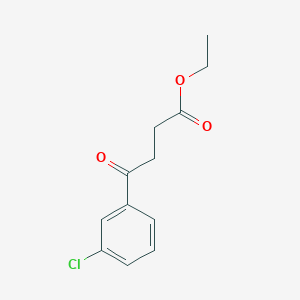
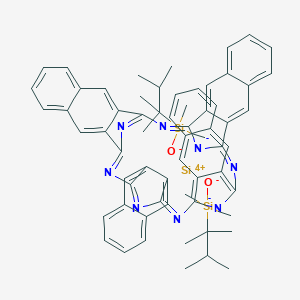
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
